molecular formula C11H7N3OS B6223083 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde CAS No. 2763750-32-7

2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B6223083
CAS No.: 2763750-32-7
M. Wt: 229.26 g/mol
InChI Key: YZLQRWJZILOVDY-UHFFFAOYSA-N
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Description

2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles and thiazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of hydrazonoyl halides with appropriate thioamides or thiazoles. One common method includes the reaction of 4-methyl-2-phenylthiazole-5-carbohydrazide with hydrazonoyl chlorides in ethanol under reflux conditions . The resulting product is then purified and characterized using various spectroscopic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylic acid.

    Reduction: 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes in pathogens.

Urease Inhibition

Urease is an enzyme linked to several pathogenic processes in urease-positive microorganisms. Compounds similar to 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde have been evaluated as urease inhibitors. For example, studies have demonstrated that certain derivatives can exhibit potent inhibitory activity against urease with IC50_{50} values in the low micromolar range .

Anticancer Properties

The potential anticancer effects of triazolo-thiazole derivatives have been explored in various studies. These compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell proliferation .

Case Studies

StudyFindings
Khan et al. (2023)Reported that triazolo-thiadiazole derivatives exhibited significant urease inhibition with IC50_{50} values as low as 1.01 µM .
Recent Antimicrobial StudyDemonstrated that modifications in the phenyl ring enhance the antimicrobial activity against specific bacterial strains .

Mechanism of Action

The mechanism of action of 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde is unique due to its combination of triazole and thiazole moieties, which confer a wide range of biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for drug discovery and development.

Biological Activity

2-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that combines triazole and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

PropertyValue
Common NameThis compound
CAS Number2763750-32-7
Molecular FormulaC₁₁H₇N₃OS
Molecular Weight229.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways. For instance, it may interfere with kinases crucial for cell proliferation and survival.
  • Antioxidant Activity : Its structure allows it to act as an antioxidant by scavenging free radicals.
  • Antimicrobial Properties : The presence of both triazole and thiazole rings enhances its efficacy against a variety of microbial strains.

Biological Activities

The compound exhibits a range of biological activities as summarized below:

Anticancer Activity

Research indicates that derivatives of triazolo-thiazoles can exhibit significant anticancer properties. For example:

  • Selectivity against Cancer Cell Lines : A study highlighted that certain derivatives showed selective cytotoxicity against Bcl-2-expressing human cancer cell lines with IC₅₀ values ranging from 0.31 to 0.7 µM .
  • Mechanism : The anticancer activity is attributed to the disruption of Bcl-2-Bim interactions which are essential for cancer cell survival.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial effects:

  • Broad Spectrum Efficacy : It has been tested against various bacterial and fungal strains showing notable inhibition rates .
  • Structure Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.

Anti-inflammatory Activity

Studies have reported that compounds containing triazole and thiazole moieties possess anti-inflammatory properties:

  • Cytokine Inhibition : These compounds can inhibit the production of pro-inflammatory cytokines in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Study : A series of compounds based on the triazolo-thiazole scaffold were evaluated for their anticancer properties. The most potent analogs showed significant growth inhibition in human glioblastoma and melanoma cell lines .
  • Antimicrobial Investigation : In vitro studies demonstrated that derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : Compounds were tested for their ability to reduce inflammation in cellular models. Results indicated a decrease in inflammatory markers when treated with these compounds .

Properties

CAS No.

2763750-32-7

Molecular Formula

C11H7N3OS

Molecular Weight

229.26 g/mol

IUPAC Name

2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carbaldehyde

InChI

InChI=1S/C11H7N3OS/c15-7-9-6-14-11(16-9)12-10(13-14)8-4-2-1-3-5-8/h1-7H

InChI Key

YZLQRWJZILOVDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=C(SC3=N2)C=O

Purity

95

Origin of Product

United States

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